

Methyl 2-amino-2-methylpentanoate: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: *Methyl 2-amino-2-methylpentanoate*

Cat. No.: *B13191248*

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Executive Summary

Methyl 2-amino-2-methylpentanoate (also known as

-methylnorvaline methyl ester) is a specialized non-proteinogenic amino acid derivative.^[1] Structurally, it features a quaternary

-carbon substituted with a methyl group, a propyl side chain, and a methyl ester moiety. This steric crowding at the

-position imparts unique conformational constraints, making it a critical building block in peptidomimetics for inducing helical structures (specifically

-helices) and enhancing proteolytic stability in peptide-based therapeutics.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery and structural biology.

Chemical Identity & Physicochemical Profile^{[1][2][3][4][5][6]}

Nomenclature & Identification

The compound is the methyl ester of

-methylnorvaline. The presence of the

-methyl group distinguishes it from standard norvaline, significantly reducing the rotational freedom of the backbone (

and

torsion angles).

Parameter	Details
IUPAC Name	Methyl 2-amino-2-methylpentanoate
Common Synonyms	-Methylnorvaline methyl ester; (-Me)Nva-OMe; H-(-Me)Nva-OMe
CAS Number (Free Base)	1020965-35-8
CAS Number (HCl Salt)	179485-45-1
Parent Acid CAS	2370-14-1 (2-amino-2-methylpentanoic acid)
Molecular Formula	C H NO
Molecular Weight	145.20 g/mol (Free Base); 181.66 g/mol (HCl Salt)
SMILES	<chem>CCCC(C)(N)C(=O)OC</chem>

Physicochemical Properties

Note: As a specialized intermediate, experimental values are often derived from the hydrochloride salt form, which is the standard commercial presentation.

Property	Value / Description
Physical State	Viscous oil (Free Base); White crystalline solid (HCl Salt)
Solubility	High in MeOH, EtOH, DMSO, DMF. Moderate in CH ₂ Cl ₂ . Cl Low in non-polar alkanes (Hexane).
pKa (Amine)	~7.8–8.2 (Lower than standard amino acids due to steric/electronic effects of -methyl)
Hygroscopicity	HCl salt is hygroscopic; store under desiccant.
Chirality	Available as Racemate, (R)-enantiomer, or (S)-enantiomer.

Synthetic Routes & Manufacturing

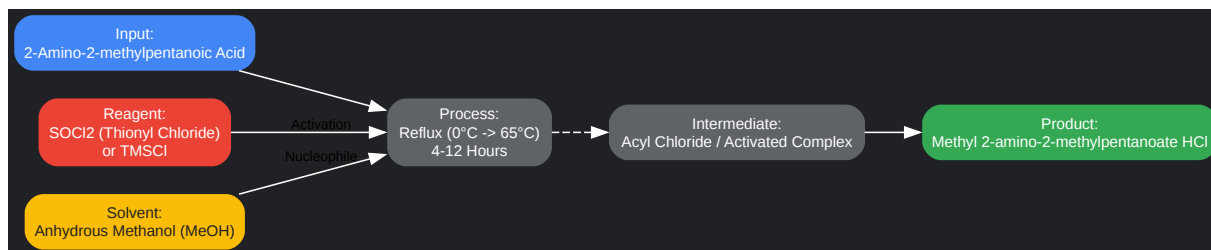
The synthesis of **Methyl 2-amino-2-methylpentanoate** presents a specific challenge: Steric Hindrance. The quaternary carbon makes standard Fischer esterification slow or incomplete. Two robust methods are recommended: Thionyl Chloride mediated esterification and TMSCl mediated esterification.

Mechanism of Action (Esterification)

The reaction proceeds via the in situ generation of an acid chloride or a highly activated protonated carbonyl intermediate, allowing the methanol nucleophile to attack despite the steric bulk of the

-methyl and propyl groups.

Synthesis Workflow (DOT Diagram)



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Figure 1: Synthetic workflow for the esterification of sterically hindered alpha-methyl amino acids.

Experimental Protocol: Thionyl Chloride Method

Safety Note: Perform in a fume hood. SOCl₂

releases HCl and SO

gas.

- Preparation: Chill 50 mL of anhydrous methanol to 0°C in a round-bottom flask under Nitrogen or Argon atmosphere.
- Activation: Dropwise add Thionyl Chloride (SOCl₂, 1.5 - 2.0 equivalents) to the cold methanol. Stir for 10 minutes.
 - Why: This generates HCl in situ and activates the solvent without immediate violent reaction.
- Addition: Add 2-amino-2-methylpentanoic acid (1.0 equivalent) in one portion.
- Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 6–12 hours.
 - Monitoring: Use TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) with Ninhydrin stain.

- Workup: Evaporate the solvent in vacuo. Co-evaporate with toluene (2x) to remove residual moisture and HCl.
- Isolation: The residue is the Hydrochloride salt. Recrystallize from MeOH/Et

O if necessary.

Applications in Peptidomimetics[8]

The core utility of **Methyl 2-amino-2-methylpentanoate** lies in its ability to manipulate peptide backbone geometry.

Conformational Restriction

The "Thorpe-Ingold Effect" (gem-dimethyl effect) applies here. The

-methyl group restricts the rotation around the N-C

(

) and C

-C(=O) (

) bonds.

- Helix Promotion: Strongly favors

-helical or

-helical conformations.

- Beta-Turn Stabilization: Often used at the

or

positions of

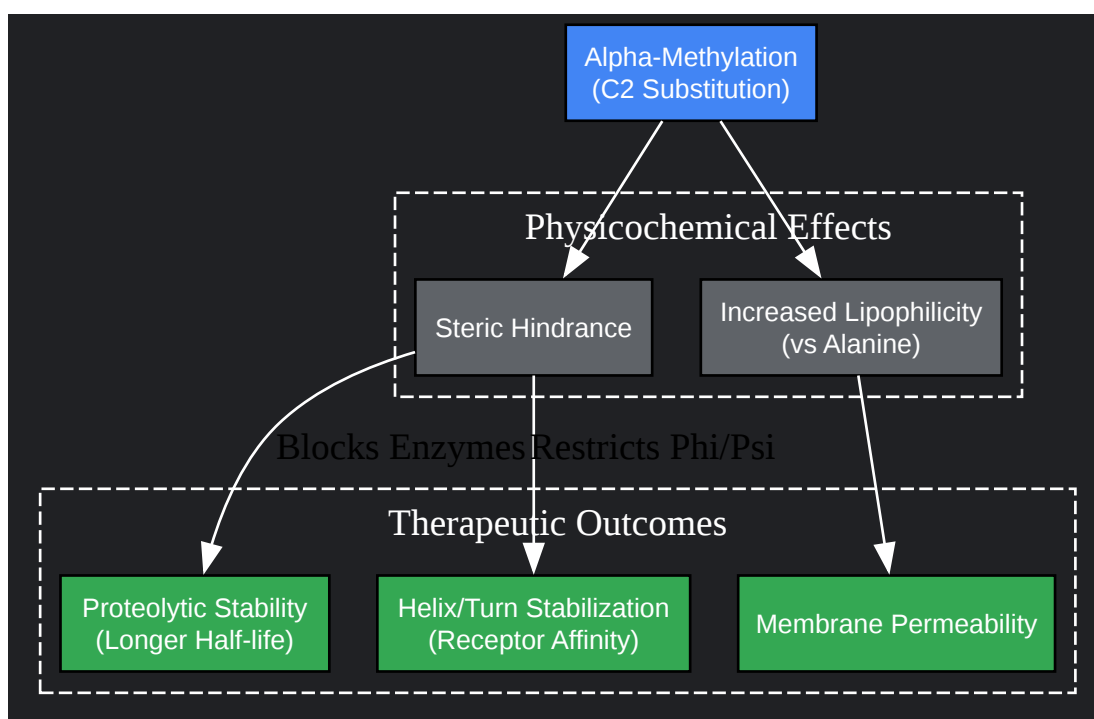
-turns.

Proteolytic Stability

Peptides containing

-methyl amino acids are resistant to degradation by aminopeptidases and carboxypeptidases. The steric bulk prevents the enzyme's active site from effectively accessing the peptide bond.

Logical Pathway: Drug Design



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Figure 2: Impact of alpha-methylation on drug-like properties.

Handling, Stability & Safety

Storage

- Condition: Store at 2–8°C.
- Atmosphere: Hygroscopic (HCl salt). Store under inert gas (Argon/Nitrogen) or in a desiccator.
- Shelf Life: ~2 years if kept dry. Hydrolysis to the acid occurs rapidly in the presence of moisture.

Safety Hazards

- GHS Classification: Irritant (Skin/Eye).
- H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- P-Codes: P280 (Wear protective gloves/eye protection).

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